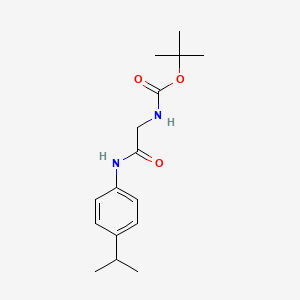
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” is a compound that is part of a class of molecules known as N-tert-butoxycarbonyl (Boc) protected amines . The Boc group is a widely used protective group in organic synthesis due to its inertness towards catalytic hydrogenolysis and resistance towards hydrolysis under most basic conditions and nucleophilic reagents .
Synthesis Analysis
The synthesis of such compounds typically involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . This method yields the corresponding monocarbamate in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .Molecular Structure Analysis
The molecular structure of “this compound” includes a tert-butoxycarbonyl (Boc) group, an isopropylphenyl group, and a glycinamide group . The molecule contains a total of 47 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the protection and deprotection of the amine moiety . The Boc group can be introduced using commercially available di-tert-butyl dicarbonate (Boc)2O under standard basic conditions . N-Boc deprotection is generally achieved under mild acidic conditions .Applications De Recherche Scientifique
Solid-Phase Synthesis of Peptide α-Carboxamides
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide derivatives have been utilized as handles in the solid-phase synthesis of peptide α-carboxamides. The stability of the linkage between the C-terminal amino acid and the handle, resistant to acidolysis, facilitates the efficient synthesis of peptides. This methodology was demonstrated through the synthesis of pyroglutamylhistidylprolinamide with high yield, showcasing the utility of these handles in peptide synthesis (Gaehde & Matsueda, 2009).
Synthesis of Acyclic Derivatives of Prolylleucylglycinamide
Research has also shown that tert-butyloxycarbonylprolylleucylglycinamide can be synthesized through interactions involving tert-butyloxycarbonylprolylleucylglycine ethyl ester and methanolic ammonia solution. This synthesis pathway highlights the versatility of this compound in generating prolylleucylglycinamide derivatives, which are significant in the study of peptide bonds and their pharmacological properties (Haidukevich et al., 2019).
Development of Supramolecular Gels
The compound has found application in the development of supramolecular gels, where derivatives from tert-butoxycarbonyl-protected L-amino acids have demonstrated remarkable load-bearing, moldable, and self-healing properties. This application is pivotal in exploring the material science domain, offering insights into non-covalent interactions and their potential in creating novel materials (Sahoo et al., 2012).
Probe for Glycosylation Reactions
Furthermore, tert-butoxycarbonyl esters have been used to investigate neighboring group participation in glycopyranosylation reactions. This research provides a deeper understanding of the mechanistic aspects of glycosylation, enhancing the synthesis of complex carbohydrates (Crich et al., 2008).
Enhanced Pyrrole Synthesis
Tetramethylammonium glycinate, a related derivative, has been employed for the efficient synthesis of tetrahydroisoindoles, demonstrating the catalyst's role in [3+2] cyclization reactions. This methodology offers an improved yield in the synthesis of pyrroles, showcasing the compound's utility in heterocyclic chemistry (Ansari & Craig, 1991).
Propriétés
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSCWHCWWHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
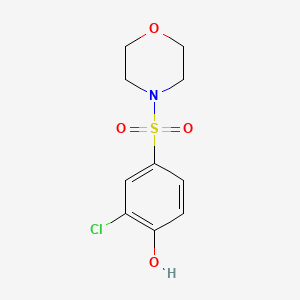
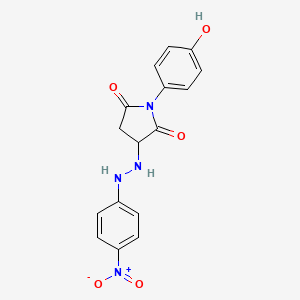

![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
![2-[[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2876594.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
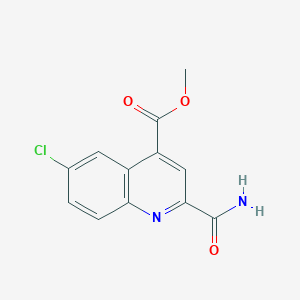

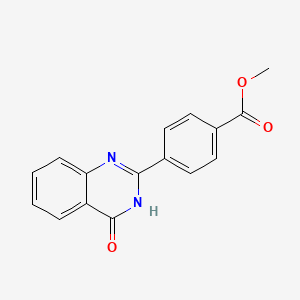

![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
